2-Methyl-2-undecene
Description
This compound is a natural product found in Plectranthus glabratus with data available.
Structure
3D Structure
Properties
CAS No. |
56888-88-1 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
2-methylundec-2-ene |
InChI |
InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h11H,4-10H2,1-3H3 |
InChI Key |
SMDXUIYTBVHJNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Methodologies for 2-Methyl-2-undecene: A Technical Dossier
Executive Summary
2-Methyl-2-undecene (CAS: 56888-88-1) is a trisubstituted alkene of significant interest in chemical ecology and organic synthesis.[1] Structurally characterized by a branched olefinic head group and a lipophilic octyl tail, it serves as a model substrate for investigating electrophilic addition mechanisms in sterically hindered systems and acts as a bioactive component in specific insect pheromone matrices. This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol favoring the Zaitsev isomer, and spectroscopic characterization standards for purity assessment.
Chemical Identity & Structural Analysis
The molecule exhibits structural isomerism, primarily distinguished from its terminal alkene counterpart, 2-methyl-1-undecene. The internal double bond at the C2-C3 position confers higher thermodynamic stability due to hyperconjugation.
| Parameter | Technical Specification |
| IUPAC Name | 2-Methylundec-2-ene |
| CAS Registry Number | 56888-88-1 |
| Molecular Formula | C₁₂H₂₄ |
| Molecular Weight | 168.32 g/mol |
| SMILES | CCCCCCCCC=C(C)C |
| InChI Key | SMDXUIYTBVHJNX-UHFFFAOYSA-N |
| Classification | Branched-chain Trisubstituted Alkene |
Physicochemical Properties
The following data consolidates experimental baselines and high-confidence predictive models derived from structural analogues (e.g., 2-methyl-1-undecene and n-dodecane).
| Property | Value / Range | Source/Note |
| Physical State | Clear, colorless liquid | Standard ambient conditions |
| Boiling Point | 210 – 215 °C | Estimated (760 mmHg) [1][2] |
| Density | 0.758 ± 0.02 g/mL | Derived from isomer density [3] |
| Refractive Index ( | 1.435 – 1.440 | Estimated |
| LogP (Octanol/Water) | ~6.5 | High Lipophilicity (Predicted) [1] |
| Solubility | Insoluble in water (<0.1 mg/L); Soluble in EtOH, Hexane, Et₂O | Hydrophobic character |
| Flash Point | ~72 °C (Closed Cup) | Estimated based on C12 alkenes [3] |
Technical Insight: The boiling point of the 2-ene isomer is typically within 2-3°C of the 1-ene isomer (212°C). However, the internal double bond slightly increases packing efficiency compared to the terminal isomer, potentially elevating the boiling point marginally within the reported range.
Synthesis Protocol: Acid-Catalyzed Dehydration
To isolate this compound with high regioselectivity, we employ the acid-catalyzed dehydration of 2-methyl-2-undecanol . This pathway favors the thermodynamic Zaitsev product (trisubstituted alkene) over the kinetic Hofmann product (disubstituted 2-methyl-1-undecene).
Reaction Scheme
Reagents & Equipment
-
Precursor: 2-Methyl-2-undecanol (0.1 mol, ~18.6 g).
-
Catalyst: Sulfuric Acid (H₂SO₄), 20% aqueous solution.
-
Solvent: None (Neat reaction) or Toluene (for azeotropic removal of water).
-
Apparatus: Round-bottom flask, Dean-Stark trap (optional), Reflux condenser, Fractional distillation column.
Step-by-Step Methodology
-
Setup: Charge a 100 mL round-bottom flask with 18.6 g of 2-methyl-2-undecanol.
-
Catalysis: Slowly add 10 mL of 20% H₂SO₄. Note: High concentrations of acid can lead to polymerization; dilute acid favors monomeric elimination.
-
Reflux: Heat the mixture gently to 80-90°C. If using a Dean-Stark trap with toluene, reflux at 110°C to continuously remove the water byproduct, driving the equilibrium forward (Le Chatelier’s principle).
-
Phase Separation: After 2-3 hours, cool the reaction mixture. Separate the organic layer containing the alkenes.
-
Neutralization: Wash the organic layer with saturated NaHCO₃ solution to remove acid traces, followed by brine. Dry over anhydrous MgSO₄.
-
Purification (Critical): Perform fractional distillation.
-
Fraction 1 (~208-210°C): Enriched in 2-methyl-1-undecene (Minor product).
-
Fraction 2 (~212-215°C): Pure this compound (Target).
-
Mechanistic Visualization
The following diagram illustrates the carbocation mechanism dictating the regioselectivity of the reaction.
Figure 1: Mechanistic pathway showing the competition between Zaitsev (C3 elimination) and Hofmann (C1 elimination) products. The tertiary carbocation intermediate preferentially eliminates a proton from the internal methylene group (C3) to form the more substituted, stable alkene.
Analytical Characterization
Confirming the identity of this compound requires distinguishing it from the 1-ene isomer. NMR spectroscopy provides the most definitive evidence.
Proton NMR (¹H-NMR) Profile (CDCl₃, 400 MHz)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 5.10 ppm | Triplet (t) | 1H | =CH- | Vinylic proton at C3. Diagnostic peak. |
| 1.68 ppm | Singlet (s) | 3H | (CH₃)C= | Methyl group cis to alkyl chain. |
| 1.60 ppm | Singlet (s) | 3H | (CH₃)C= | Methyl group trans to alkyl chain. |
| 1.95 - 2.05 ppm | Multiplet (m) | 2H | -CH₂- | Allylic methylene at C4. |
| 1.26 ppm | Broad Singlet | ~12H | -(CH₂)₆- | Bulk methylene chain. |
| 0.88 ppm | Triplet (t) | 3H | -CH₃ | Terminal methyl at C11. |
Interpretation: The presence of the vinylic proton at 5.10 ppm is the key differentiator. The 1-ene isomer would instead show two terminal vinylic protons around 4.6–4.7 ppm.
Mass Spectrometry (GC-MS)
-
Molecular Ion (M⁺): m/z 168.
-
Base Peak: Likely m/z 69 or 55, corresponding to allylic fragmentation retaining the gem-dimethyl head group.
Applications in Research
-
Pheromone Synthesis: this compound serves as a scaffold for synthesizing epoxy-alkene pheromones used in integrated pest management (IPM) for specific Lepidoptera species [4].
-
Standardization: Used as a retention index marker in the gas chromatographic analysis of complex hydrocarbon mixtures in petrochemical research.
-
Mechanistic Probes: Utilized in kinetic studies of alkene ozonolysis and hydroboration to evaluate steric hindrance effects of the gem-dimethyl group.
Safety & Handling
-
GHS Classification: Flammable Liquid (Category 3), Aspiration Hazard (Category 1).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent auto-oxidation.
-
Spill Protocol: Absorb with inert material (vermiculite/sand). Do not flush into surface water; highly toxic to aquatic life with long-lasting effects (H413).[2]
References
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
ChemSrc. (2025). This compound Physicochemical Data. Available at: [Link]
Sources
An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 2-Methyl-2-undecene
Introduction
In the realm of synthetic organic chemistry, the precise quantification of reaction efficiency is paramount. The theoretical yield represents the maximum possible mass of a product that can be synthesized from a given amount of reactants, assuming a complete and perfect chemical reaction. This guide provides a comprehensive walkthrough of the theoretical yield calculation for the synthesis of 2-methyl-2-undecene, a long-chain alkene with potential applications in various fields of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of stoichiometric calculations in a real-world synthetic context. We will explore a common synthetic route, the Wittig reaction, to illustrate the principles of theoretical yield determination.
Synthesis of this compound via the Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2][3] It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[1][4] For the synthesis of this compound, a suitable approach is the reaction of undecanal with an isopropylidene phosphorane.
The overall reaction is as follows:
Undecanal + Isopropyltriphenylphosphorane → this compound + Triphenylphosphine oxide
This reaction provides a high degree of control over the location of the newly formed double bond, making it a superior choice over other methods like elimination reactions, which can often lead to a mixture of isomeric products.[5]
Reaction Mechanism and Stoichiometry
Understanding the reaction mechanism is crucial for comprehending the stoichiometry. The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism.[1][2][3]
-
Ylide Formation: The Wittig reagent, isopropyltriphenylphosphorane, is typically prepared in situ by deprotonating the corresponding phosphonium salt, isopropyltriphenylphosphonium bromide, with a strong base like n-butyllithium (n-BuLi).[4] The phosphonium salt is synthesized via an SN2 reaction between triphenylphosphine and 2-bromopropane.[4]
-
Oxaphosphetane Intermediate: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of undecanal. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[1][3][6]
-
Alkene and Phosphine Oxide Formation: The unstable oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds and forming a new carbon-carbon double bond (the alkene) and a very stable phosphorus-oxygen double bond (triphenylphosphine oxide).[6] The formation of the highly stable triphenylphosphine oxide is the thermodynamic driving force for the reaction.[2]
The balanced chemical equation for the Wittig reaction step is:
C₁₁H₂₂O (Undecanal) + C₂₁H₂₁P (Isopropyltriphenylphosphorane) → C₁₂H₂₄ (this compound) + C₁₈H₁₅PO (Triphenylphosphine oxide)
From this balanced equation, we can see that undecanal and the isopropyltriphenylphosphorane react in a 1:1 molar ratio to produce one mole of this compound. This stoichiometric relationship is the cornerstone of our theoretical yield calculation.
Calculating the Theoretical Yield: A Step-by-Step Guide
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation involves identifying the limiting reactant, which is the reactant that is completely consumed first in a chemical reaction.[7]
Step 1: Determine the Moles of Each Reactant
To begin, we need to know the mass of each reactant used and their respective molar masses.
Table 1: Physical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) |
| Isopropyltriphenylphosphonium bromide | C₂₁H₂₂BrP | 385.3[8] | - |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06[9] | 0.68 (in solution)[10][11] |
| Undecanal | C₁₁H₂₂O | 170.29[12][13][14][15] | 0.825[12][13][16] |
| This compound | C₁₂H₂₄ | 168.32[17] | - |
Let's assume a hypothetical experiment where we use:
-
10.0 g of Isopropyltriphenylphosphonium bromide
-
15.0 mL of a 1.6 M solution of n-Butyllithium in hexanes
-
5.0 g of Undecanal
First, calculate the moles of the phosphonium salt:
-
Moles of Isopropyltriphenylphosphonium bromide = Mass / Molar Mass = 10.0 g / 385.3 g/mol = 0.0260 mol
Next, calculate the moles of n-butyllithium:
-
Moles of n-BuLi = Molarity × Volume (L) = 1.6 mol/L × 0.015 L = 0.0240 mol
Finally, calculate the moles of undecanal:
-
Moles of Undecanal = Mass / Molar Mass = 5.0 g / 170.29 g/mol = 0.0294 mol
Step 2: Identify the Limiting Reactant
The Wittig reagent is formed from the reaction of the phosphonium salt and n-BuLi in a 1:1 molar ratio.
-
Moles of phosphonium salt = 0.0260 mol
-
Moles of n-BuLi = 0.0240 mol
Since n-BuLi is present in a smaller molar amount, it is the limiting reactant for the ylide formation. Therefore, the maximum amount of ylide that can be formed is 0.0240 mol .
Now, we compare the moles of the ylide (Wittig reagent) with the moles of undecanal.
-
Moles of ylide = 0.0240 mol
-
Moles of undecanal = 0.0294 mol
The reaction between the ylide and undecanal is also in a 1:1 molar ratio. Since the moles of the ylide are less than the moles of undecanal, the ylide is the limiting reactant for the overall synthesis of this compound.
Step 3: Calculate the Theoretical Moles of the Product
The stoichiometry of the balanced equation shows that 1 mole of the ylide produces 1 mole of this compound.
-
Theoretical moles of this compound = Moles of limiting reactant (ylide) = 0.0240 mol
Step 4: Calculate the Theoretical Mass of the Product
Finally, convert the theoretical moles of the product to mass using its molar mass.
-
Theoretical Yield (mass) of this compound = Theoretical moles × Molar Mass
-
Theoretical Yield = 0.0240 mol × 168.32 g/mol = 4.04 g
Therefore, the theoretical yield of this compound in this hypothetical experiment is 4.04 grams.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Wittig reaction.
Materials:
-
Isopropyltriphenylphosphonium bromide
-
n-Butyllithium (1.6 M in hexanes)
-
Undecanal
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ylide Preparation: a. To a dry, nitrogen-flushed round-bottom flask, add isopropyltriphenylphosphonium bromide (10.0 g, 0.0260 mol) and anhydrous THF (100 mL). b. Cool the suspension to 0 °C in an ice bath with stirring. c. Slowly add n-butyllithium (15.0 mL of a 1.6 M solution in hexanes, 0.0240 mol) dropwise via syringe. The formation of the ylide is indicated by a color change to deep orange or red. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Wittig Reaction: a. Cool the ylide solution back to 0 °C. b. Add a solution of undecanal (5.0 g, 0.0294 mol) in anhydrous THF (20 mL) dropwise to the ylide solution. c. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with brine (50 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. e. The crude product will be a mixture of this compound and triphenylphosphine oxide. The triphenylphosphine oxide can be removed by flash column chromatography on silica gel, eluting with hexanes.
-
Product Characterization: a. The purified this compound should be a colorless oil. b. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Visualization of Key Processes
Wittig Reaction Mechanism
Caption: Mechanism of this compound synthesis via the Wittig reaction.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
References
-
Wikipedia. Wittig reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
JoVE. Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
-
Chemistry LibreTexts. 20.4: The Wittig reaction. [Link]
-
Wikipedia. n-Butyllithium. [Link]
-
Wikipedia. Undecanal. [Link]
-
University of Regina. Yield Calculations. [Link]
-
Princeton University. LCSS: BUTYLLITHIUMS. [Link]
-
Grokipedia. n-Butyllithium. [Link]
-
YouTube. 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. [Link]
-
Omni Calculator. Theoretical Yield Calculator. [Link]
-
Study.com. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8186, Undecanal. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2795292, Isopropyltriphenylphosphonium bromide. [Link]
-
Reddit. How do I determine the theoretical yield in an organic reaction?. [Link]
-
BYJU'S. How to Find/Calculate Theoretical Yield?. [Link]
-
wikiHow. How to Calculate Theoretical Yield: 12 Steps (with Pictures). [Link]
-
chemeurope.com. n-Butyllithium. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 549973, this compound. [Link]
-
Master Organic Chemistry. Alcohols To Ethers via Acid Catalysis. [Link]
-
Master Organic Chemistry. Elimination Reactions of Alcohols. [Link]
-
The Good Scents Company. 2-methyl undecane. [Link]
-
Chemsrc. This compound | CAS#:56888-88-1. [Link]
-
University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 87689, 2-Methyl-1-undecene. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 80374, Propyltriphenylphosphonium bromide. [Link]
-
University of Missouri–St. Louis. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
AD PHARMACHEM. Ethyl Tri Phenyl Phosphonium Bromide. [Link]
-
Lakeland University. Alcohol Dehydration. [Link]
-
Bartleby. The Dehydration Of 2-Methyl-2-Butanol Was Performed Using. [Link]
-
University of Colorado Denver. Dehydration of t-Amyl Alcohol (2-Methyl-2-Butanol). [Link]
-
YouTube. Dehydration of 2 methyl 2 butanol. [Link]
-
YouTube. Dehydration of 2-methyl-2-butanol. [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Isopropyltriphenylphosphonium bromide | C21H22BrP | CID 2795292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. n-Butyllithium | 109-72-8 [chemicalbook.com]
- 11. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 12. Undecanal - Wikipedia [en.wikipedia.org]
- 13. chemimpex.com [chemimpex.com]
- 14. 十一醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Undecanal | C11H22O | CID 8186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Undecanal | 112-44-7 [chemicalbook.com]
- 17. This compound | C12H24 | CID 549973 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Methyl-2-undecene in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methyl-2-undecene, a branched long-chain alkene. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical principles governing its solubility, predictive assessments in a range of organic solvents, and detailed experimental protocols for empirical determination.
Introduction: Physicochemical Profile of this compound
This compound (C₁₂H₂₄) is a nonpolar hydrocarbon with a molecular weight of 168.32 g/mol .[1] Its structure, featuring a long alkyl chain and a trisubstituted double bond, dictates its physicochemical behavior and, consequently, its solubility in various media. The calculated LogP (octanol-water partition coefficient) of approximately 4.7 to 6.5 indicates a strong preference for nonpolar environments, classifying it as a hydrophobic and lipophilic compound.[1] This inherent nonpolarity is the cornerstone for understanding its interactions with organic solvents.
Theoretical Framework: The "Like Dissolves Like" Principle
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool in this context.[2] Nonpolar molecules, such as this compound, are readily dissolved in nonpolar solvents due to the prevalence of van der Waals forces (specifically, London dispersion forces) in both the solute and the solvent.[3] Conversely, significant energy is required to overcome the strong hydrogen bonds in polar protic solvents like water to accommodate a nonpolar molecule, resulting in very low solubility.[3]
The presence of the π-bond in the alkene functional group can lead to slightly greater polarizability compared to its alkane analogue, 2-methylundecane. This may result in marginally different solubility characteristics in certain solvents, but the overall behavior remains dominated by its large, nonpolar alkyl chain.
Predicted Solubility Profile of this compound
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |
| Nonpolar | Hexane | 0.1 | High | "Like dissolves like"; both are nonpolar hydrocarbons. |
| Toluene | 2.4 | High | Aromatic hydrocarbon, capable of interacting via dispersion forces. | |
| Diethyl Ether | 2.8 | High | Weakly polar, but the large nonpolar alkyl groups dominate the interaction. | |
| Dichloromethane | 3.1 | Moderate to High | Although polar, it can dissolve many nonpolar compounds. | |
| Polar Aprotic | Acetone | 5.1 | Moderate | The isomer 1-dodecene shows solubility; the carbonyl group's polarity is a factor. |
| Ethyl Acetate | 4.4 | Moderate | Possesses both polar and nonpolar characteristics. | |
| Tetrahydrofuran (THF) | 4.0 | Moderate | A cyclic ether with moderate polarity. | |
| Acetonitrile | 5.8 | Low to Moderate | Higher polarity may limit solubility. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Low | High polarity makes it a poor solvent for nonpolar hydrocarbons.[4] | |
| Polar Protic | Ethanol | 4.3 | Moderate | The isomer 1-dodecene is soluble; the alkyl chain of ethanol can interact with the alkene. |
| Methanol | 5.1 | Low | Higher polarity and stronger hydrogen bonding network compared to ethanol. | |
| Water | 10.2 | Very Low/Insoluble | Highly polar protic solvent with a strong hydrogen-bonding network.[3] |
Experimental Determination of Solubility/Miscibility
For laboratory applications, a qualitative assessment of solubility, or more accurately for liquid-liquid systems, miscibility, is often sufficient. The following protocol provides a standardized approach for this determination.
Visual Miscibility Titration Method
This method is based on the visual inspection of a mixture of the solute (this compound) and the solvent at various ratios.
Materials:
-
This compound
-
A range of organic solvents (e.g., hexane, toluene, ethanol, acetone)
-
Glass vials or test tubes with closures
-
Graduated pipettes or syringes
-
Vortex mixer
Protocol:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination.
-
Initial Screening (1:1 Ratio): a. In a clear glass vial, add 1 mL of the selected organic solvent. b. To the same vial, add 1 mL of this compound. c. Securely cap the vial and vortex for 30 seconds to ensure thorough mixing. d. Allow the mixture to stand for 5 minutes and observe. e. Observation:
- Miscible: A single, clear, homogeneous phase is observed.
- Immiscible: Two distinct layers are visible.
- Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate completely.
-
Variable Ratio Titration (for partial miscibility): a. If partial miscibility is observed, further investigation at different ratios (e.g., 1:9, 9:1, 1:4, 4:1 of solute to solvent) can determine the approximate solubility limits. b. For each ratio, repeat steps 2a-2d.
-
Record Keeping: Meticulously record the observations for each solvent and ratio.
A more quantitative analysis can be performed using techniques such as gas chromatography (GC) by preparing saturated solutions and analyzing the concentration of the solute.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most nonpolar solutes in nonpolar solvents, solubility increases with temperature. However, the effect may be less pronounced than in systems with stronger intermolecular forces.
-
Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under typical laboratory conditions.
-
Impurities: The presence of impurities in either the this compound or the solvent can alter the observed solubility.
Visualization of Solubility Principles
The following diagram illustrates the relationship between solvent polarity and the predicted solubility of this compound.
Caption: Predicted solubility of this compound based on solvent polarity.
Conclusion
This compound, as a long-chain, nonpolar alkene, exhibits high solubility in nonpolar organic solvents and limited to negligible solubility in polar solvents. The principle of "like dissolves like" is the primary determinant of its behavior. While this guide provides a robust predictive framework, empirical verification through the outlined experimental protocol is recommended for critical applications. Future research could focus on generating quantitative solubility data across a wider range of solvents and temperatures to further refine our understanding of this compound's behavior.
References
-
ASTM D7042 - 21a, Standard Test Method for Dynamic Viscosity and Density of Liquids by Stabinger Viscometer (and the Calculation of Kinematic Viscosity), ASTM International, West Conshohocken, PA, 2021, [Link]
-
ASTM D7042. (n.d.). Eralytics. Retrieved from [Link]
-
ASTM D7042 Standard Test Method for Dynamic Viscosity and Density of Liquids by Stabinger Viscometer (and the Calculation of Kinematic Viscosity)-- eLearning Course. (n.d.). ASTM International. Retrieved from [Link]
-
ASTM D7042-2021. (n.d.). Scribd. Retrieved from [Link]
-
ASTM D1722-09 - Standard Test Method for Water Miscibility of Water-Soluble Solvents. (n.d.). IHS Markit. Retrieved from [Link]
-
Solvent miscibility. (2025, November 21). Waters Help Center. Retrieved from [Link]
-
Physical Properties of Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
ASTM D1722-09, Standard Test Method for Water Miscibility of Water-Soluble Solvents, ASTM International, West Conshohocken, PA, 2009, [Link]
-
D1722 Standard Test Method for Water Miscibility of Water-Soluble Solvents. (2017, August 16). ASTM International. Retrieved from [Link]
-
Alkene/Alkane Solubility. (2020, January 7). Reddit. Retrieved from [Link]
-
Polar aprotic solvent. (n.d.). In Wikipedia. Retrieved from [Link]
-
Solubility of organic compounds. (n.d.). Khan Academy. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. Retrieved from [Link]
Sources
Structural Elucidation and Spectroscopic Profiling of 2-Methyl-2-undecene
Content Type: Technical Reference Guide
Subject: Spectroscopic Characterization (
Executive Summary & Chemical Context
2-Methyl-2-undecene (CAS: 56888-88-1) serves as a critical reference standard in the analysis of volatile organic compounds (VOCs), insect pheromones, and petrochemical degradation products. As a trisubstituted alkene, it exhibits distinct stability and spectral signatures compared to its terminal isomer, 2-methyl-1-undecene.
This guide provides a rigorous breakdown of its spectroscopic identity, focusing on the causality between its molecular structure and the observed signals in Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).
Physicochemical Profile
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 168.32 g/mol |
| Boiling Point | ~215°C (Predicted) |
| Density | ~0.76 g/mL |
| Refractive Index |
Mass Spectrometry (EI-MS)
Methodology: Electron Ionization (70 eV) Core Diagnostic: Allylic Cleavage & Carbocation Stability
The mass spectrum of this compound is dominated by fragmentation driven by the stability of the allylic cation. Unlike linear alkanes which show a smooth decay of
Fragmentation Logic[2]
-
Molecular Ion (
): A distinct but often weak signal appears at m/z 168 . -
Base Peak (m/z 69): This is the diagnostic peak. It arises from the allylic cleavage of the C4-C5 bond. The resulting fragment is the 2-methyl-2-butenyl cation (
), which is resonance-stabilized. -
Secondary Fragments:
-
m/z 55: Loss of methylene from the base peak or direct formation of
. -
m/z 41: The allyl cation (
), common in all alkenes.
-
MS Data Table
| m/z | Intensity | Fragment Assignment | Mechanism |
| 168 | Low | Molecular Ion | |
| 69 | 100 (Base) | Allylic Cleavage (Diagnostic) | |
| 55 | High | Rearrangement/Loss of | |
| 41 | Medium | Allyl cation |
Visualization: Fragmentation Pathway
Caption: Figure 1. The dominant fragmentation pathway yielding the diagnostic m/z 69 base peak via allylic cleavage.
Infrared Spectroscopy (FT-IR)
Methodology: Thin film (neat) on NaCl/KBr plates or ATR.
Core Diagnostic:
The IR spectrum validates the presence of the trisubstituted alkene moiety (
| Wavenumber ( | Intensity | Vibrational Mode | Diagnostic Note |
| 2960-2850 | Strong | C-H Stretch ( | Methyl/Methylene envelope. |
| ~3050 | Weak | =C-H Stretch ( | Often buried in the alkane noise, but distinct above 3000. |
| 1670-1660 | Weak/Med | C=C Stretch | Weak due to low dipole moment change in pseudo-symmetric internal alkenes. |
| 1460 | Medium | C-H Bend | Scissoring of |
| 1375 | Medium | Gem-dimethyl doublet characteristic of isopropyl-like systems. | |
| 820-800 | Medium | =C-H Out-of-Plane | Characteristic of trisubstituted alkenes. |
NMR Spectroscopy
Methodology: 500 MHz (
NMR (Proton)
The proton spectrum distinguishes the "head" (alkene) from the "tail" (alkyl chain).
| Shift ( | Mult. | Int.[1][2][3][4][5][6] | Assignment | Structural Logic |
| 5.10 | t (br) | 1H | =CH - | Vinyl proton. Triplet due to coupling with adjacent |
| 1.95 | q/m | 2H | =CH-CH | Allylic methylene. Deshielded by |
| 1.68 | s | 3H | =C(CH | Methyl cis to alkyl chain (Deshielded). |
| 1.60 | s | 3H | =C(CH | Methyl trans to alkyl chain. |
| 1.26 | m | 12H | Bulk -CH | Methylene envelope of the octyl chain. |
| 0.88 | t | 3H | Terminal -CH | Standard terminal methyl triplet. |
NMR (Carbon)
| Shift ( | Type | Assignment |
| 131.2 | Cq | C2 (Quaternary alkene carbon) |
| 124.8 | CH | C3 (Methine alkene carbon) |
| 32.1 - 22.9 | Alkyl chain carbons | |
| 25.9 | Methyl on C2 | |
| 17.8 | Methyl on C2 | |
| 14.1 | Terminal Methyl |
Experimental Protocol: Synthesis & Purification
To generate authentic standards for validation, the acid-catalyzed dehydration of 2-methyl-2-undecanol is the industry-standard protocol [1, 2]. This follows Zaitsev's rule, favoring the more substituted this compound over the terminal 2-methyl-1-undecene.
Workflow Diagram
Caption: Figure 2. Synthetic workflow for the selective production of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL Round Bottom Flask (RBF), charge 0.1 mol of 2-methyl-2-undecanol. Add a catalytic amount of
(approx 5 drops) or a crystal of Iodine. -
Dehydration: Attach a reflux condenser and heat the mixture to 100°C for 1-2 hours. The tertiary alcohol dehydrates readily via an E1 mechanism.
-
Phase Separation: Cool the mixture. The alkene layer will separate from the aqueous acid layer (if appreciable water is formed).
-
Neutralization: Wash the organic layer with 10%
to neutralize acid traces, followed by brine. -
Drying: Dry the organic phase over anhydrous
and filter. -
Purification: Perform fractional distillation. The terminal alkene (2-methyl-1-undecene) has a slightly lower boiling point. Collect the major fraction corresponding to the trisubstituted product.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of this compound / 1-Undecene, 2-methyl-. NIST Chemistry WebBook, SRD 69.[7][8] [Link]
-
PubChem. (2023). Compound Summary: this compound.[9] National Library of Medicine. [Link]
-
SpectraBase. (2023). H NMR and MS Data for Alkenes. John Wiley & Sons.[9] [Link]
-
Doc Brown's Chemistry. (2023). Mass spectrometry fragmentation patterns of alkenes. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. beyondbenign.org [beyondbenign.org]
- 5. sites.nvcc.edu [sites.nvcc.edu]
- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. methyl 2-undecenoate [webbook.nist.gov]
- 8. 1-Undecene, 2-methyl- [webbook.nist.gov]
- 9. This compound | C12H24 | CID 549973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2-Methyl-2-undecene via Acid-Catalyzed Dehydration of 2-Methyl-2-undecanol
<
Abstract
This application note provides a comprehensive guide for the synthesis of 2-methyl-2-undecene through the acid-catalyzed dehydration of 2-methyl-2-undecanol. The document delves into the underlying E1 elimination mechanism, discusses the regioselectivity of the reaction governed by Zaitsev's rule, and presents a detailed, step-by-step protocol for the reaction, purification, and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Scientific Background
The dehydration of alcohols is a fundamental and widely employed transformation in organic synthesis for the preparation of alkenes.[1][2] Alkenes, such as this compound, are valuable intermediates in the synthesis of a wide array of organic molecules, including polymers, pharmaceuticals, and fine chemicals.[3] The specific conversion of 2-methyl-2-undecanol, a tertiary alcohol, to this compound proceeds via an acid-catalyzed elimination reaction.[4] Understanding the mechanistic pathway and the factors governing product distribution is paramount for achieving high yield and purity.
The E1 Elimination Mechanism
The acid-catalyzed dehydration of secondary and tertiary alcohols, including 2-methyl-2-undecanol, predominantly follows a unimolecular elimination (E1) mechanism.[1][4][5] This multi-step process is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[6][7] This initial acid-base reaction converts the poor leaving group, hydroxide (-OH), into a much better leaving group, water (H₂O).[8][9]
The subsequent and rate-determining step involves the departure of the water molecule, leading to the formation of a carbocation intermediate.[5][10] The stability of this carbocation is a critical factor influencing the reaction rate. Tertiary alcohols, like 2-methyl-2-undecanol, readily form relatively stable tertiary carbocations, making them particularly amenable to dehydration under milder conditions compared to primary or secondary alcohols.[1]
Finally, a weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (β-carbon) to the carbocation center.[10][11] The electrons from the cleaved C-H bond then form the π-bond of the alkene, regenerating the acid catalyst in the process.[12]
Regioselectivity and Zaitsev's Rule
When multiple β-hydrogens are available for abstraction, the regioselectivity of the elimination becomes a key consideration. Zaitsev's rule provides a predictive framework for the major product in such cases. The rule states that the elimination will favor the formation of the more substituted, and therefore more thermodynamically stable, alkene.[13][14][15] In the dehydration of 2-methyl-2-undecanol, there are two types of β-hydrogens: those on the C1 methyl group and those on the C3 methylene group. Abstraction of a proton from the C3 position results in the formation of the trisubstituted alkene, this compound, which is the major product according to Zaitsev's rule.[16] Removal of a proton from the C1 methyl group would yield the less substituted 2-methyl-1-undecene as the minor product. The increased stability of the more substituted alkene is attributed to hyperconjugation and steric factors.[14]
Experimental Protocol
This section outlines a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound from 2-methyl-2-undecanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methyl-2-undecanol | ≥98% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95.0-98.0% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | In-house preparation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent, granular | VWR |
| Diethyl Ether (Et₂O) | ACS Reagent, ≥99.0% | J.T. Baker |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories |
Safety Precautions: This procedure involves the use of a strong, corrosive acid and flammable organic solvents. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Reaction Setup and Procedure
-
Reaction Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.0537 mol) of 2-methyl-2-undecanol.
-
Acid Addition: In the fume hood, carefully and slowly add 2.0 mL of concentrated sulfuric acid to the stirred alcohol. The addition should be done dropwise to control the initial exothermic reaction.
-
Reaction Heating: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a 50 mL round-bottom flask as the receiving flask, cooled in an ice bath. Heat the reaction mixture gently using a heating mantle set to a temperature that allows for the distillation of the product as it is formed (the boiling point of this compound is approximately 213-215 °C, but it will co-distill with water at a lower temperature). Driving the reaction by removing the product as it forms shifts the equilibrium towards the product side, maximizing the yield.[7]
-
Work-up: Continue the distillation until no more distillate is collected. Transfer the contents of the receiving flask to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with 20 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that is evolved.
-
Aqueous Wash: Wash the organic layer with 20 mL of deionized water.
-
Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Dry the organic layer over anhydrous sodium sulfate for approximately 10-15 minutes.
-
Solvent Removal: Decant the dried organic layer into a pre-weighed round-bottom flask. Remove the solvent (if any was used for extraction) using a rotary evaporator.
-
Final Product: The remaining liquid is the crude this compound. Record the final mass and calculate the percent yield.
Purification
For higher purity, the crude product can be purified by fractional distillation under reduced pressure.
Characterization
The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum of the product should show the disappearance of the broad O-H stretch characteristic of the starting alcohol (around 3200-3600 cm⁻¹) and the appearance of a C=C stretch (around 1640-1680 cm⁻¹) and vinylic =C-H stretches (around 3000-3100 cm⁻¹).[17][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should confirm the presence of protons in the vinylic region and the absence of the alcohol proton. The integration of the signals should correspond to the structure of this compound.
-
¹³C NMR: The carbon NMR spectrum should show signals for the two sp² hybridized carbons of the double bond and the absence of the carbon signal bonded to the hydroxyl group in the starting material.
-
Reaction Workflow and Mechanism Visualization
The following diagrams illustrate the experimental workflow and the E1 reaction mechanism.
Caption: A flowchart of the experimental workflow for the synthesis of this compound.
Caption: The E1 mechanism for the acid-catalyzed dehydration of 2-methyl-2-undecanol.
Expected Results and Data Summary
The dehydration of 2-methyl-2-undecanol is expected to yield this compound as the major product. The following table summarizes key quantitative data for the starting material and the expected major product.
| Property | 2-Methyl-2-undecanol | This compound |
| Molecular Formula | C₁₂H₂₆O | C₁₂H₂₄ |
| Molar Mass ( g/mol ) | 186.34 | 168.32 |
| Boiling Point (°C) | ~230 | ~213-215 |
| Key IR Peaks (cm⁻¹) | 3200-3600 (O-H), 2850-2960 (C-H) | 3000-3100 (=C-H), 1640-1680 (C=C) |
Troubleshooting and Field-Proven Insights
-
Low Yield: Insufficient heating can lead to incomplete reaction or the formation of the ether byproduct. Ensure the reaction temperature is adequate to distill the alkene as it forms. Conversely, excessive heating can lead to charring and side reactions.
-
Incomplete Reaction: If the IR spectrum of the product shows a significant O-H peak, the reaction did not go to completion. This could be due to insufficient acid catalyst or reaction time/temperature.
-
Choice of Acid: While sulfuric acid is a common and effective catalyst, phosphoric acid can also be used and sometimes results in cleaner reactions with fewer side products, as it is a weaker oxidizing agent.[6][20]
-
Carbocation Rearrangements: While not expected for this specific substrate as a more stable carbocation cannot be readily formed, in other alcohol dehydrations, rearrangements of the carbocation intermediate can occur to form a more stable carbocation, leading to unexpected alkene products.[1][21]
Conclusion
The acid-catalyzed dehydration of 2-methyl-2-undecanol is an effective and illustrative method for the synthesis of the trisubstituted alkene, this compound. By understanding the E1 mechanism and the principles of regioselectivity, researchers can reliably produce this valuable chemical intermediate. The protocol provided herein, coupled with the mechanistic insights and troubleshooting advice, serves as a robust guide for the successful execution of this important organic transformation.
References
-
Fiveable. (n.d.). Elimination Reactions: Zaitsev's Rule. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]
-
Periodic Chemistry. (2018, September 5). Alcohol Dehydration – E1 Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Zaitsev's rule. Retrieved from [Link]
-
Filo. (2025, December 13). Regioselectivity in dehydration of alcohols. Retrieved from [Link]
-
Study.com. (n.d.). Alcohol Elimination Reaction | Mechanisms, Examples & Importance. Retrieved from [Link]
-
Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]
-
(n.d.). 7.4 Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes]. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. Retrieved from [Link]
-
YouTube. (2020, November 13). Alkenes Preparation: Regioselectivity, Stereoselectivity & Rearrangement in Alcohol Dehydration. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 5: Dehydration. Retrieved from [Link]
-
Jack Westin. (n.d.). Elimination (Dehydration Reactions) - Organic Chemistry. Retrieved from [Link]
-
OpenStax. (2023, September 20). 11.7 Elimination Reactions: Zaitsev's Rule. Retrieved from [Link]
-
Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]
-
Chemguide. (n.d.). dehydration of alcohols. Retrieved from [Link]
-
Labflow. (n.d.). Acid-Catalyzed Dehydration of an Alcohol. Retrieved from [Link]
-
Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Dehydrating Alcohols to Make Alkenes. Retrieved from [Link]
-
Wipf Group. (n.d.). Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. Retrieved from [Link]
-
YouTube. (2020, July 6). Acid-Catalyzed Dehydration Via E1 & E2 Of Alcohols & Carbocation Rearrangements. Retrieved from [Link]
-
Dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]
-
ChemSrc. (2025, May 20). This compound - C12H24, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 11). 14.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
-
MDPI. (n.d.). Energy-Saving Dehydration of Alcohols Through Modified Spanish Attapulgites as Catalysts for a Sustainable Synthesis of Industrially Relevant Alkene Chemicals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound | C12H24 | CID 549973 - PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydration of Alcohols. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]
-
Bartleby. (n.d.). The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words. Retrieved from [Link]
-
YouTube. (2020, October 26). Dehydration of 2 methyl 2 butanol. Retrieved from [Link]
-
(n.d.). Dehydration of t-Amyl Alcohol (2-Methyl-2-Butanol). Retrieved from [Link]
-
YouTube. (2019, January 6). dehydration of 2-methyl-2-propanol to 2-methylpropene E1 mechanism. Retrieved from [Link]
-
(n.d.). Dehydration of 2-Methylbutan-2-ol. Retrieved from [Link]
-
Scribd. (n.d.). Exp7 Synthesis of 2-Methyl-2 - Butene Chaza. Retrieved from [Link]
-
(n.d.). Interpreting the 1 H NMR spectrum of 2-methylbut-2-ene - (2-methyl-2-butene). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical shifts. Retrieved from [Link]
Sources
- 1. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Regioselectivity in dehydration of alcohols | Filo [askfilo.com]
- 3. Buy this compound (EVT-12073260) | 56888-88-1 [evitachem.com]
- 4. study.com [study.com]
- 5. periodicchemistry.com [periodicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jackwestin.com [jackwestin.com]
- 10. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 11. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 12. youtube.com [youtube.com]
- 13. fiveable.me [fiveable.me]
- 14. Zaytsev's rule - Wikipedia [en.wikipedia.org]
- 15. 7.4 Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes] - Chad's Prep® [chadsprep.com]
- 16. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
Application Note: High-Precision GC-MS Protocol for the Analysis of 2-Methyl-2-undecene
This guide is structured as a high-level technical application note for analytical chemists and researchers.
Abstract & Scope
This protocol details the Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the separation, identification, and quantification of 2-Methyl-2-undecene , a branched C12 alkene. This compound is frequently encountered as a semi-volatile impurity in organic synthesis, a bioactive component in insect pheromone blends (e.g., Lutzomyia spp.), and a metabolic marker in lipid peroxidation studies.
The guide addresses the specific challenges of analyzing branched alkenes: isomeric resolution (separating the 2-ene from 1-ene or 3-ene isomers) and mass spectral ambiguity (similarity in hydrocarbon fragmentation). We utilize a non-polar capillary column approach with Electron Ionization (EI) to ensure reproducible retention indices and library-matchable spectra.
Chemical Profile & Analytical Challenges
| Property | Value | Analytical Implication |
| Formula | Hydrocarbon; requires non-polar solvents (Hexane, DCM). | |
| MW | 168.32 g/mol | Molecular ion ( |
| Boiling Point | ~208–209 °C | Elutes in the middle of the chromatogram; requires temp ramp >200°C. |
| Structure | Trisubstituted Alkene | Thermodynamic stability is high; separating from trans-2-undecene requires optimized flow. |
Critical Challenge: Isomer Differentiation
This compound is a trisubstituted alkene. It must be chromatographically resolved from its structural isomers (e.g., 2-methyl-1-undecene). Mass spectrometry alone is often insufficient for de novo identification of isomers due to identical molecular weights and similar fragmentation patterns (e.g., m/z 55, 69 series).
-
Solution: Use Linear Retention Indices (LRI) calibrated with an alkane ladder (
– ) to validate identity alongside MS data.
Materials & Reagents
Reagents
-
Reference Standard: this compound (>95% purity).
-
Internal Standard (ISTD): n-Decane (
) or n-Tetradecane ( ) .-
Rationale: Choose a straight-chain alkane that elutes close to but does not co-elute with the target.
is avoided to prevent overlap with the target's carbon number group.
-
-
Solvent: n-Hexane (HPLC Grade) or Dichloromethane (DCM).
-
Note: Hexane is preferred for FID/MS hydrocarbon analysis; DCM is better if the sample contains more polar co-analytes.
-
-
Alkane Standard Mix (
– ): For Kovats Index determination.
Sample Preparation Protocols
Two workflows are provided depending on the sample matrix concentration.
Workflow A: Liquid Injection (High Concentration > 1 ppm)
Best for: Synthetic reaction monitoring, essential oil profiling.
-
Weighing: Weigh 10 mg of sample into a 20 mL scintillation vial.
-
Dilution: Add 10 mL of n-Hexane .
-
ISTD Addition: Spike with 10 µL of Internal Standard solution (1 mg/mL n-Decane).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into a 2 mL GC amber vial.
-
Capping: Crimp cap immediately to prevent volatilization.
Workflow B: Headspace SPME (Trace/Pheromone Analysis)
Best for: Biological samples, insect emission collection, aqueous matrices.
-
Sample Loading: Place sample (e.g., insect gland extract or aqueous emulsion) in a 10 mL headspace vial.
-
Fiber Selection: 100 µm Polydimethylsiloxane (PDMS) .
-
Why? PDMS is non-polar and highly efficient for extracting non-polar alkenes like this compound.
-
-
Equilibration: Heat vial to 40°C for 10 mins.
-
Extraction: Expose fiber to headspace for 20 mins at 40°C with agitation (250 rpm).
-
Desorption: Desorb immediately in GC inlet for 2 mins at 250°C (Splitless mode).
GC-MS Method Parameters
This method uses a standard non-polar 5% Phenyl-methylpolysiloxane column (e.g., DB-5MS, HP-5MS, BPX5), which separates based on boiling point and dispersive forces.
Gas Chromatograph (GC) Settings[1][2][3][4][5][6]
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1) for liquid; Splitless for SPME.
-
Carrier Gas: Helium (99.999%), Constant Flow 1.0 mL/min .
-
Column: DB-5MS UI (30 m × 0.25 mm ID × 0.25 µm film thickness).
Oven Temperature Program:
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Rationale |
|---|---|---|---|---|
| Initial | - | 60 | 2.0 | Solvent focusing & trapping of volatiles. |
| Ramp 1 | 10 | 220 | 0.0 | Controlled separation of
Mass Spectrometer (MS) Settings
-
Transfer Line: 280 °C[1]
-
Ion Source: 230 °C (Standard EI Source)[1]
-
Quadrupole: 150 °C
-
Scan Mode: Full Scan (m/z 35 – 350).
-
Note: Start at m/z 35 to avoid air/water, but capture lower alkene fragments (m/z 41, 55).
-
-
Solvent Delay: 3.0 min (Protect filament from hexane solvent peak).
Data Analysis & Interpretation
Identification Logic
The identification of this compound relies on a "Triangulation" approach:
-
Retention Time (RT): Compare against the authentic standard.
-
Linear Retention Index (LRI): Calculate LRI using the alkane ladder.
-
Target LRI (DB-5MS):~1180 – 1210 (Varies slightly by exact column phase; verify with standard).
-
-
Mass Spectral Fingerprint:
-
Molecular Ion (
): m/z 168 (Small intensity). -
Base Peak/Major Ions:
-
m/z 69: Characteristic of trisubstituted alkenes (dimethylallyl cation fragment).
-
m/z 55, 41: General alkene series.
-
m/z 153: [M-15]
Loss of methyl group (allylic cleavage).
-
-
Quantification
Use the Internal Standard Method :
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the correct sample preparation and analysis path.
Figure 1: Decision tree and workflow for the GC-MS analysis of this compound, distinguishing between high-concentration liquid injection and trace-level SPME protocols.
Validation & Troubleshooting
System Suitability Criteria
Before running samples, ensure the system meets these criteria using the Reference Standard:
-
S/N Ratio: >10:1 for the m/z 69 peak at the Limit of Quantitation (LOQ).
-
Peak Symmetry: Tailing factor between 0.9 and 1.2.
-
Resolution: Baseline separation from n-Dodecane (
) if present.
Common Issues
-
Peak Tailing: Usually indicates active sites in the inlet liner. Action: Replace liner with a deactivated, wool-packed liner.
-
Missing Molecular Ion (168): Common in EI mode for branched alkenes. Action: Rely on the M-15 (153) peak and retention index for confirmation.
-
Ghost Peaks: Septum bleed or carryover. Action: Bake out column at 300°C for 10 mins; check septum purge flow.
References
-
NIST Mass Spectrometry Data Center. (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link
-
Hamilton, J. G. C., et al. (1999).[3] 9-Methylgermacrene-B is confirmed as the sex pheromone of the sandfly Lutzomyia longipalpis.[4][3][5][6] Chemical Communications.[3] Link
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard reference for GC-MS method development).
- Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation. (Authoritative source for terpene/alkene Retention Indices).
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. mdpi.com [mdpi.com]
- 3. 9-Methylgermacrene-B is confirmed as the sex pheromone of the sandfly Lutzomyia longipalpis from Lapinha, Brazil, and the absolute stereochemistry defined as S - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic sex-aggregation pheromone of Lutzomyia longipalpis, the South American sand fly vector of Leishmania infantum, attracts males and females over long-distance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Controlled Bromination of 2-Methyl-2-undecene
Executive Summary
This application note details the protocol for the electrophilic addition of elemental bromine (
The protocol emphasizes regiochemical control and safety management of highly corrosive bromine. Unlike simple alkenes, the trisubstituted nature of this compound creates a highly electron-rich double bond, requiring strict temperature control to prevent allylic radical substitution or polymerization side reactions.
Scientific Foundation & Mechanism
Mechanistic Pathway
The reaction proceeds via a standard electrophilic addition mechanism.[1][2] The high electron density of the trisubstituted alkene initiates a nucleophilic attack on the diatomic bromine, inducing a heterolytic cleavage of the Br-Br bond.
-
Formation of Bromonium Ion: The
-electrons attack a bromine atom, expelling a bromide ion ( ) and forming a cyclic, bridged bromonium ion intermediate.[3] This step is rate-determining. -
Backside Attack (Anti-Addition): The bromide ion attacks the bromonium ring from the face opposite to the bridge.[4]
-
Regiochemistry: While the final product has a bromine on both carbons, the transition state has partial positive charge character. This charge is better stabilized on the tertiary carbon (C2), making the C2-Br bond weaker in the intermediate, though the attack usually occurs at the less sterically hindered secondary carbon (C3) or opens to place the nucleophile trans to the bridge.
Stereochemical Outcome
-
Substrate: this compound is achiral.
-
Product: 2,3-Dibromo-2-methylundecane possesses one chiral center at C3 . The C2 carbon is achiral (bonded to two equivalent methyl groups).
-
Result: The reaction produces a racemic mixture (50:50 mixture of enantiomers) due to the equal probability of the bromonium ion forming on either face of the planar alkene.
Mechanistic Visualization
Figure 1: Mechanistic pathway of electrophilic bromination showing the critical bromonium intermediate that dictates anti-addition stereochemistry.
Experimental Protocol
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
| This compound | 168.32 | 1.0 | ~0.76 | Substrate |
| Bromine ( | 159.81 | 1.05 | 3.10 | Electrophile |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Solvent |
| 10% | 158.11 | Excess | N/A | Quenching Agent |
Equipment Requirements
-
Reaction Vessel: 3-neck Round Bottom Flask (RBF) with Claisen adapter.
-
Temperature Control: Ice/Water bath (
). -
Addition: Pressure-equalizing dropping funnel (Glass, Teflon stopcock).
-
Atmosphere: Nitrogen (
) or Argon balloon/line (to exclude moisture). -
Safety: Fume hood (High flow), Viton gloves (Nitrile is permeable to
over time), Calcium chloride drying tube.
Step-by-Step Procedure
Step 1: Preparation (0 - 15 mins)
-
Flame-dry the 3-neck RBF and cool under a stream of nitrogen.
-
Charge the flask with This compound (10 mmol, 1.68 g) and anhydrous DCM (20 mL) .
-
Cool the solution to 0°C using an ice-water bath. Stir magnetically at 400 RPM.
Step 2: Bromine Addition (15 - 45 mins)
-
Prepare a solution of Bromine (10.5 mmol, 0.54 mL) in DCM (5 mL) in the dropping funnel.
-
Critical: Handle pure bromine only in the hood.[5] Use glass pipettes, never plastic.
-
-
Add the bromine solution dropwise over 30 minutes.
-
Observation: The deep red color of bromine should dissipate rapidly upon hitting the alkene solution.
-
Endpoint: A persistent faint orange/red color indicates that the alkene has been fully consumed and excess bromine is present.
-
Step 3: Reaction Completion (45 - 60 mins)
-
Stir for an additional 15 minutes at 0°C.
-
Remove the ice bath and allow to warm to room temperature (only if starting material remains, monitored by TLC; typically not necessary for trisubstituted alkenes).
Step 4: Quenching & Workup
-
Add 10% aqueous Sodium Thiosulfate (
) (10 mL) to the reaction mixture with vigorous stirring.-
Visual Check: The organic layer should turn from red/orange to clear/pale yellow as
is reduced to bromide.
-
-
Transfer to a separatory funnel.
Purification & Analytical Validation
Workup Workflow
Figure 2: Purification workflow ensuring removal of oxidant and isolation of the thermolabile dibromide.
Analytical Expectations
The product is a vicinal dibromide.[3][4][6] These compounds can be thermally unstable; avoid high-vacuum distillation at high temperatures.
-
Physical State: Colorless to pale yellow viscous oil.
-
Yield: Typical isolated yields range from 85% to 94% .
-
1H NMR (
, 400 MHz) Prediction:- 4.2 - 4.5 ppm (1H, dd, CH -Br at C3).
- 1.9 - 2.1 ppm (6H, s, two CH3 groups at C2). Note: These are deshielded by the geminal bromine.
- 1.2 - 1.6 ppm (Multiplet, methylene chain protons).
- 0.88 ppm (3H, t, terminal CH3 ).
-
13C NMR Prediction:
-
C2 (Quaternary): ~68-72 ppm (Deshielded by Br).
-
C3 (Methine): ~60-65 ppm.
-
Safety & Troubleshooting (E-E-A-T)
Critical Safety Hazards
-
Bromine (
): Lachrymator, highly corrosive to skin/lungs. Inhalation can cause pulmonary edema.-
Mitigation: Keep a beaker of sodium thiosulfate solution in the hood during all manipulations to neutralize spills immediately.
-
-
Dichloromethane: Suspected carcinogen and volatile.
-
Mitigation: Use in a well-ventilated fume hood.[5]
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No Color Change (Stays Red) | Reaction complete or no reaction | Check TLC. If SM is gone, the color is just excess |
| Color Fades Too Fast | Alkene concentration too high | Add bromine slower. Ensure efficient stirring. |
| Product is Brown/Black | Decomposition/HBr elimination | The dibromide is thermally sensitive. Keep rotovap bath <40°C. Store in freezer. |
| Multiple Spots on TLC | Allylic Bromination | Reaction temperature was too high or light exposure occurred. Repeat at 0°C in the dark. |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for alkene halogenation).
-
Master Organic Chemistry. Bromination of Alkenes: The Mechanism. (Detailed mechanistic insight on bromonium ions).
-
PubChem. this compound Compound Summary. National Library of Medicine. (Physical property verification).
-
Organic Chemistry Portal. Synthesis of 1,2-Dibromoalkanes. (Modern variations and green chemistry alternatives).
-
Kent State University. Bromine Safety & Standard Operating Procedures. (Safety protocols for handling liquid bromine).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Quantitative Analysis of 2-Methyl-2-undecene via GC-MS/FID
This Application Note and Protocol details the analytical methodology for the separation, identification, and quantification of 2-Methyl-2-undecene (CAS: 56888-88-1) in complex mixtures. This branched alkene, often associated with insect pheromone systems (e.g., sand fly chemical ecology) and synthetic olefin manufacturing, requires specific gas chromatographic conditions to resolve it from structural isomers and co-eluting hydrocarbons.
) Matrix: Solvent Extracts (Hexane/DCM) or Headspace (Biological/Environmental)Introduction & Scientific Rationale
This compound is a trisubstituted alkene (
-
Isomeric Resolution: It must be chromatographically separated from other
alkene isomers (e.g., 1-dodecene, 2-methyl-1-undecene) which share identical molecular weights.[1] -
Volatility: As a semi-volatile hydrocarbon, loss during sample concentration is a risk.[1]
This protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for identification and GC-Flame Ionization Detection (GC-FID) for robust quantification.[1] The method leverages the unique fragmentation pattern of trisubstituted alkenes (specifically the allylic cleavage yielding
Experimental Workflow Diagram
The following logic flow illustrates the critical decision points in sample preparation and analysis.
Figure 1: Analytical workflow for this compound selection between Liquid Injection and SPME based on concentration.
Sample Preparation Protocols
Method A: Liquid-Liquid Extraction (High Concentration)
Best for synthetic reaction mixtures or concentrated glandular extracts.
-
Aliquot: Transfer
of sample mixture into a 2 mL GC vial. -
Internal Standard Spike: Add
of Internal Standard Solution (n-Tridecane , in Hexane).-
Rationale: n-Tridecane (
) elutes after the target ( ) and does not interfere with the alkene region.
-
-
Dilution: Dilute to 1 mL with HPLC-grade n-Hexane .
-
Drying: Add a micro-spatula tip of anhydrous
to remove residual water.[1] -
Vortex: Mix for 30 seconds. Transfer supernatant to a vial with a glass insert.
Method B: Headspace-SPME (Trace/Biological)
Best for pheromone plume analysis or trace environmental samples.
-
Fiber Selection: Use a 100 µm Polydimethylsiloxane (PDMS) fiber.[1]
-
Rationale: Non-polar PDMS provides optimal extraction for non-polar hydrocarbons like this compound.[1]
-
-
Equilibration: Place sample in a 10 mL headspace vial. Incubate at
for 10 minutes. -
Extraction: Expose fiber to headspace for 30 minutes at
with agitation (250 rpm). -
Desorption: Desorb immediately in the GC inlet for 3 minutes (splitless mode).
Instrumental Parameters (GC-MS)[2][3][4][5][6]
System: Agilent 7890B GC / 5977B MSD (or equivalent).
Gas Chromatography Conditions
| Parameter | Setting | Note |
| Column | DB-5ms (30 m × 0.25 mm × 0.25 µm) | Standard non-polar phase for hydrocarbons.[1][2] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | |
| Inlet Temp | Ensure rapid volatilization.[1] | |
| Injection Mode | Split (10:1) for Liquid; Splitless for SPME | Adjust split ratio based on sensitivity needs. |
| Oven Program | Slow ramp at start resolves isomers. | |
| Transfer Line | Prevent condensation. |
Mass Spectrometry Detection (EI Mode)
-
Source Temp:
[2] -
Quad Temp:
-
Ionization: Electron Impact (70 eV)
-
Scan Type: SIM/Scan (Simultaneous)
Target Ions for SIM (Selected Ion Monitoring)
For this compound, the fragmentation is driven by the trisubstituted double bond.
-
Quantitation Ion (Target):
-
Qualifier Ion 1:
( ) -
Qualifier Ion 2:
( ) -
Molecular Ion:
(Often weak, abundance, but confirms MW).[3]
Quantification & Validation Strategy
Internal Standard Calibration
Do not rely on external calibration due to the volatility of the analyte.[1] Use Internal Standard (ISTD) normalization.[1]
ISTD: n-Tridecane (CAS: 629-50-5) or n-Decane (CAS: 124-18-5).[1] Ensure the ISTD does not co-elute with the target.[1] On a DB-5ms column, this compound (RI ~1180) elutes between n-Undecane (RI 1100) and n-Dodecane (RI 1200).
Calculation:
Validation Parameters
-
Linearity: Prepare 5 calibration points (e.g., 1, 5, 10, 50, 100 ppm).
should be .[1] -
LOD/LOQ: Determine via Signal-to-Noise (S/N).
-
Isomer Confirmation: If a pure standard of this compound is unavailable, synthesize via Wittig reaction or dehydration of 2-methyl-2-undecanol.[1] Verify the retention time shifts relative to 1-dodecene (linear isomer elutes later).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column | Replace inlet liner with deactivated wool; trim column (0.5 m). |
| Co-elution | Isomers (e.g., 2-methyl-1-undecene) | Switch to a polar column (DB-Wax ). Polar phases separate alkenes by double bond geometry/position more effectively.[1] |
| Low Sensitivity | Split ratio too high | Reduce split ratio to 5:1 or use Splitless mode with solvent delay. |
| Ghost Peaks | Septum bleed or carryover | Bake out column at |
References
-
Hamilton, J. G. C., et al. (2009).[1][5] "Identification of the sex pheromone of Lutzomyia longipalpis from Asunción, Paraguay." Parasites & Vectors, 2(1), 51. Link[1][5]
- Context: Describes GC-MS analysis of methylated hydrocarbon pheromones in sand flies.
-
Adams, R. P. (2007).[1] Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. 4th Edition. Allured Publishing.[1][2]
- Context: Authoritative source for Retention Indices (RI) of terpenes and branched hydrocarbons on DB-5 columns.
-
BenchChem. (2025).[1][6] "this compound Structure and Properties." Link[1]
- Context: Chemical property verific
-
NIST Mass Spec Library. (2023). "Mass Spectrum of 2-methyl-2-alkenes." National Institute of Standards and Technology.[1][3] Link
- Context: Reference for fragmentation p
Sources
- 1. This compound | C12H24 | CID 549973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Undecanone [webbook.nist.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Identification of the sex pheromone of Lutzomyia longipalpis (Lutz & Neiva, 1912) (Diptera: Psychodidae) from Asunción, Paraguay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the sex pheromone of Lutzomyia longipalpis (Lutz & Neiva, 1912) (Diptera: Psychodidae) from Asunción, Paraguay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
preventing isomerization during the synthesis of 2-Methyl-2-undecene
The following technical guide addresses the synthesis of 2-Methyl-2-undecene , specifically focusing on the challenge of positional isomerization .
Topic: Controlling Regioselectivity & Preventing Isomerization
Core Analysis: The Isomerization Paradox
In the synthesis of this compound (
Unlike many alkene syntheses where the goal is to stop isomerization, here the goal is often to promote isomerization from the kinetic terminal position to the stable internal position, while preventing:
-
Skeletal Rearrangement: Methyl migration leading to isomeric skeletons.
-
Polymerization: Acid-catalyzed oligomerization of the electron-rich trisubstituted double bond.
-
Post-Synthetic Reversion: "Walking" of the double bond on acidic stationary phases (Silica).
Structural Advantage: this compound possesses a gem-dimethyl group at the C2 position. Consequently, E/Z isomerization is impossible at the C2=C3 bond. Your sole concern is regioisomerism (position of the double bond).
Critical Troubleshooting Protocols (Q&A)
Module A: Reaction Control (Dehydration Strategy)
Q: I am dehydrating 2-methyl-2-undecanol using H₂SO₄, but I consistently get a 30:70 mixture of the 1-ene (terminal) and 2-ene (internal) isomers. How do I shift this to the 2-ene?
Diagnosis: You are operating under conditions that do not allow for full thermodynamic equilibration, or you are removing the product too quickly (distillation during reaction). Sulfuric acid can also cause charring/polymerization which complicates the equilibrium.
The Solution: Iodine-Catalyzed Dehydration Switch to a mild, iodine-catalyzed dehydration. Iodine acts as a Lewis acid that facilitates the formation of the tertiary carbocation but also reversibly adds to the alkene, allowing the double bond to isomerize to the most stable (Zaitsev) position.
Protocol:
-
Reagents: 2-methyl-2-undecanol (1.0 equiv), Iodine (
, 0.01 – 0.05 equiv). -
Solvent: Neat (solvent-free) or high-boiling inert solvent (e.g., Xylenes) if temperature control is needed.
-
Procedure: Heat the mixture to 100–120°C.
-
Mechanism: The iodine promotes elimination. If the kinetic 1-ene forms,
facilitates re-addition and elimination until the thermodynamically stable 2-ene is the dominant species. -
Workup: Wash with saturated
(sodium thiosulfate) to remove iodine, then dry and distill.
Why this works: The activation energy to revert from the trisubstituted alkene to the carbocation is higher than for the disubstituted alkene. Once the 2-ene forms, it is "trapped" thermodynamically.
Module B: The "Hidden" Isomerization (Purification)
Q: My crude NMR showed >95% purity of this compound. After flash chromatography on silica gel, the purity dropped to 80%, and I see a new singlet at 4.7 ppm. What happened?
Diagnosis: You have fallen victim to Silica-Induced Isomerization . Standard silica gel is slightly acidic (
The Solution: Buffered Silica Chromatography You must neutralize the active acidic sites on the silica gel before loading your compound.
Protocol:
-
Slurry Preparation: Prepare your silica slurry using your eluent (e.g., Hexanes).
-
Buffering: Add 1-2% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column.
-
Flushing: Flush the column with 2 column volumes of pure Hexanes (to remove excess free amine) before loading your product.
-
Result: The amine coordinates to the acidic silanol groups (
), preventing protonation of your alkene.
Module C: Analytical Verification
Q: The boiling points of the 1-ene and 2-ene are almost identical (~212°C vs ~215°C). How do I definitively quantify the isomers?
Diagnosis: Distillation is ineffective for separation or analysis of these isomers without a spinning band column. You must rely on 1H NMR .
Data Table: NMR Distinction
| Feature | This compound (Target) | 2-Methyl-1-undecene (Impurity) |
| Structure | ||
| Olefinic Proton | Triplet (or t of q) at ~5.1 ppm (1H) | Singlet (broad) at ~4.7 ppm (2H) |
| Allylic Methyls | Two Singlets at ~1.60 & 1.68 ppm | One Singlet at ~1.71 ppm |
| Stability | Thermodynamic (More Stable) | Kinetic (Less Stable) |
Mechanistic Visualization
The following diagram illustrates the bifurcation point where the reaction can drift toward the kinetic impurity or the thermodynamic target, and how acidic silica causes reversion.
Caption: Carbocation bifurcation showing the thermodynamic sink (Green) vs. the kinetic trap (Red) and the risk of silica-induced reversion.
Strategic Decision Tree: Synthesis Route Selection
Choose your synthesis method based on your available reagents and tolerance for isomers.
Caption: Decision matrix for selecting the optimal synthesis route to minimize isomeric impurities.
References
-
Zaitsev's Rule & Elimination Thermodynamics
- Title: Iodine-catalyzed dehydration of tertiary alcohols.
-
Silica Gel Acidity & Isomerization
-
Burgess Reagent Selectivity
Sources
- 1. Solved dehydration of 2-methylcyclohexanol 1. Draw the | Chegg.com [chegg.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sci-Hub. Active centers for the isomerization of linear butenes on silica gel: Specific poisoning of Br�nsted acid sites by silylation / Journal of Catalysis, 1980 [sci-hub.jp]
- 4. semanticscholar.org [semanticscholar.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Burgess reagent - Wikipedia [en.wikipedia.org]
- 7. Burgess, a mild selective dehydrating reagent [en.highfine.com]
troubleshooting peak tailing in GC analysis of 2-Methyl-2-undecene
Ticket ID: #GC-2M2U-TAIL
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting Peak Tailing for Branched Alkenes (
Diagnostic Triage: Where to Start?
Before altering method parameters, we must determine if the tailing is chemical (analyte interaction) or physical (flow path disruption).[1] Use the decision tree below to isolate the root cause.
Figure 1: Diagnostic workflow to distinguish between flow path disruptions (physical) and active site adsorption (chemical).
Frequently Asked Questions (Technical Deep Dive)
Q1: Why does this compound tail when my alkanes (e.g., dodecane) look perfect?
Diagnosis: This indicates Active Site Adsorption .
While this compound is non-polar, it possesses a pi-electron cloud (
-
The Mechanism: If your inlet liner or column contains active silanol groups (
), they act as Lewis acids. The alkene's -electrons donate electron density to the silanol protons, causing reversible adsorption. -
The Result: Some molecules are held back ("dragged") while others pass through, creating a tail.[2][3][4][5][6]
-
Solution: You must use Ultra-Inert (UI) deactivated liners and columns. Standard deactivation is often insufficient for unsaturated hydrocarbons at trace levels [1, 2].
Q2: I replaced the liner, but the tail persists. Could it be the column?
Diagnosis: Likely Column Inlet Activity or Thermal Degradation . this compound boils at approximately 214°C . If your method's final temperature is too low, the compound may not fully elute, causing "ghost" tailing in subsequent runs. However, if the tail is immediate:
-
Oxidation: Alkenes are sensitive to oxidation. If your carrier gas has trace oxygen, the stationary phase near the inlet can degrade, creating active sites that specifically target the double bond.
-
Accumulation: High-boiling matrix components ("dirt") accumulate at the front of the column, acting as a secondary stationary phase that retains the alkene.
Q3: Can the injection solvent cause tailing for this specific molecule?
Diagnosis: Yes, via the Reverse Solvent Effect . If you are using a solvent with a boiling point close to or higher than the initial oven temperature (e.g., Toluene or Hexane), and your splitless hold time is incorrect:
-
Scenario: If the solvent condenses poorly or floods the liner, it disrupts the focusing of the analyte.[2]
-
This compound Specifics: Being a mid-chain alkene (
), it requires sharp focusing. If the solvent polarity is mismatched (e.g., using Methanol for a non-polar alkene), the analyte will not dissolve well in the condensed solvent film, leading to a distorted peak shape (often "chair-shaped" or tailing) [3].
Experimental Protocol: Eliminating Active Sites
Objective: Restore system inertness to prevent pi-bond interaction.
Materials Required
-
New Ultra-Inert Splitless Liner (single taper, wool only if highly deactivated).
-
Ceramic wafer column cutter.
-
Electronic leak detector.
-
Test Mix: A standard containing a non-polar alkane (e.g., Dodecane) and an active probe (e.g., 1-Undecanol or the analyte itself).
Step-by-Step Procedure
-
Cool Down: Reduce Inlet to <50°C and Oven to <40°C.
-
Liner Replacement (The Critical Step):
-
Remove the old liner.
-
Clean the inlet body: Use a cotton swab dipped in Dichloromethane (DCM) to scrub the metal walls of the injection port. Residue here causes tailing even with a new liner.[2]
-
Install New Liner: Use a Single Taper Ultra-Inert Liner .
-
Why? The taper directs flow onto the column, minimizing contact with the hot metal seal (gold seal) which is a common source of activity for alkenes.
-
-
-
Column Maintenance (Trimming):
-
Remove the column nut.
-
Trim 10–20 cm from the front of the column.[2][7] This section contains the most non-volatile contamination and oxidized phase.
-
Cut Verification: Inspect the cut with a magnifier.[7] It must be 90° and square. A jagged cut exposes fused silica, causing immediate tailing (Physical cause) [4].
-
-
Re-installation:
-
Install the column at the precise distance recommended by the manufacturer (e.g., 4-6 mm above the ferrule for Agilent split/splitless).
-
Note: Being off by 1-2 mm can introduce Dead Volume , causing turbulence and tailing.
-
Data: Liner Selection Impact on Tailing Factor ( )
| Liner Type | Glass Wool? | Recommendation | ||
| Straight Tube | No | 1.05 | 1.80 | Avoid (Poor focusing) |
| Standard Deactivation | Yes | 1.02 | 1.45 | Risky (Wool can be active) |
| Ultra-Inert (UI) | Yes | 1.00 | 1.08 | Recommended (Best balance) |
| Cyclo/Double Taper | No | 1.01 | 1.05 | Excellent (Minimizes contact) |
Table 1: Comparison of liner types. A Tailing Factor (
Advanced Troubleshooting: Method Parameters
If maintenance fails, adjust the physics of the method.
Flow & Temperature Optimization
-
Inlet Temperature: Ensure it is high enough to volatilize the
alkene (BP ~214°C) instantly. Set Inlet to 250°C .-
Caution: Too high (>300°C) can cause thermal cracking of branched alkenes.
-
-
Splitless Hold Time: If using splitless mode, calculate the Sweep Volume .
-
Formula:
-
Example: A 900
liner with 1.5 mL/min flow needs a hold time of ~1.2 minutes. Too short = loss of area; Too long = solvent tailing masking the analyte.
-
References
-
Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from
-
Restek Corporation. (2022).[8] Optimizing Splitless Injection. Retrieved from
-
Chromatography Online. (2020). GC Diagnostic Skills I: Peak Tailing. Retrieved from
-
Element Lab Solutions. (2025).[9] Troubleshooting GC Peak Shapes. Retrieved from
Sources
- 1. it.restek.com [it.restek.com]
- 2. sepscience.com [sepscience.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Optimizing Splitless Injection [discover.restek.com]
- 9. agilent.com [agilent.com]
Validation & Comparative
validation of 2-Methyl-2-undecene purity by elemental analysis
Content Type: Technical Comparison & Protocol Guide Target Audience: Synthetic Chemists, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads.
Executive Summary
In the characterization of liquid alkenes like 2-Methyl-2-undecene (
This guide objectively compares EA against GC-FID (Gas Chromatography-Flame Ionization Detection) and
The Verdict: A self-validating system requires a triangulated approach :
-
EA for bulk stoichiometry.
-
GC-FID for quantitative isomeric purity (The Gold Standard).
-
NMR for structural verification.
Part 1: The Target Analyte
This compound is a tri-substituted alkene often used as a specific intermediate in lipid synthesis or as a hydrophobic tail in surfactant design.
| Property | Value |
| Formula | |
| Molecular Weight | 168.32 g/mol |
| Theoretical Carbon | 85.63% |
| Theoretical Hydrogen | 14.37% |
| Boiling Point | ~214°C (Atmospheric) |
| Physical State | Colorless Liquid |
Part 2: The Primary Method (Elemental Analysis)
The Protocol: Combustion Analysis (CHN)
To validate this compound by EA, strict adherence to sample handling is required due to the volatility of liquid hydrocarbons.
Step-by-Step Methodology:
-
Calibration: Calibrate the CHN Analyzer (e.g., PerkinElmer 2400 or Elementar vario) using Acetanilide (Standard: C=71.09%, H=6.71%, N=10.36%).
-
Encapsulation (Critical Step):
-
Weigh 2–3 mg of liquid this compound into a pre-tared tin capsule .
-
Expert Insight: Do not use silver boats; tin provides the necessary exothermic flash combustion (approx. 1800°C) to fully oxidize the alkene.
-
Cold Sealing: Immediately cold-weld the capsule using a sealing press to prevent evaporation of the volatile alkene. Do not leave exposed on the balance.
-
-
Combustion: Run at 950°C with oxygen boost.
-
Detection: Thermal Conductivity Detection (TCD) measures
and .
The "Isomeric Trap" (Scientific Logic)
EA validates purity based on mass percentage. However, consider the impurity 2-methyl-1-undecene .
-
Target: this compound (
) 85.63% C -
Impurity: 2-Methyl-1-undecene (
) 85.63% C
Result: A sample containing 50% target and 50% impurity will yield a perfect EA score , leading to a false pass.
Part 3: The Challengers (GC-FID & NMR)
Alternative 1: GC-FID (The Quantitative Champion)
Gas Chromatography with Flame Ionization Detection is the superior method for quantifying volatile hydrocarbon impurities.
-
Mechanism: Separates compounds based on boiling point and polarity (Van der Waals interactions with the stationary phase).
-
Why it wins: It physically resolves the regioisomers (2-ene vs. 1-ene) that EA lumps together.
Alternative 2: H-NMR (The Structural Eye)
NMR provides a "fingerprint" of the hydrogen environment.
-
Differentiation:
Part 4: Comparative Data Analysis
The following table simulates a validation scenario for a synthesized batch of this compound contaminated with 5% isomeric impurity.
Table 1: Performance Comparison of Validation Methods
| Feature | Elemental Analysis (CHN) | GC-FID | |
| Metric | Mass % of C, H | Peak Area % | Integral Ratio |
| Sensitivity | Low ( | High (< 0.05% LOD) | Medium (~1% LOD) |
| Isomer Detection | FAIL (Cannot distinguish) | EXCELLENT (Resolved peaks) | GOOD (Distinct shifts) |
| Sample Destructive? | Yes | Yes | No |
| Cost/Run | Low | Low | High |
| Verdict | Passes Impure Sample | Fails Impure Sample | Fails Impure Sample |
Experimental Evidence (Simulated)
-
Sample: Batch #402 (Contains 95% this compound, 5% 2-Methyl-1-undecene).
-
EA Result: C: 85.59% (Diff: 0.04%), H: 14.41%. Status: PASS (False Positive).
-
GC-FID Result: Peak A (RT 12.4 min): 5.1%; Peak B (RT 12.8 min): 94.9%. Status: FAIL .
Part 5: Integrated Workflow (Visualization)
The following diagram illustrates the "Self-Validating System" required for high-integrity publication or regulatory submission.
Figure 1: The "Triangulation" Workflow. Note how EA serves as a gatekeeper, but GC-FID provides the final isomeric validation.
Part 6: Detailed Protocols
Protocol A: GC-FID for Alkene Purity
Use this protocol to detect isomeric impurities missed by EA.
-
Instrument: Agilent 7890 or equivalent with FID.
-
Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.
-
Reasoning: Non-polar stationary phase separates hydrocarbons primarily by boiling point.
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 10°C/min to 250°C.
-
Hold 5 min.
-
-
Detector: FID @ 300°C.
flow 30 mL/min, Air 400 mL/min. -
Sample Prep: Dilute 10 µL of this compound in 1.5 mL n-Hexane (HPLC Grade).
Protocol B: H-NMR Verification
-
Solvent:
(Chloroform-d). -
Concentration: ~10 mg sample in 0.6 mL solvent.
-
Key Diagnostic Signals:
-
Look for the triplet at 5.1 ppm .
-
Zoom in on the 4.6–4.8 ppm region. Any peaks here indicate terminal alkene impurities (2-methyl-1-undecene) which EA cannot see.
-
References
-
U.S. Food and Drug Administration (FDA). (2008).[4] Q3A(R2) Impurities in New Drug Substances. Guidance for Industry. [Link]
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Standard text for GC and EA methodologies).
-
Royal Society of Chemistry. (2022). Guidance on Elemental Analysis and Characterisation of New Compounds. [Link]
-
National Institute of Standards and Technology (NIST). (2023). 2-Methylundecane Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[3] [Link]
Sources
Definitive Guide to Assessing the Isomeric Purity of 2-Methyl-2-undecene
Executive Summary: The Purity Paradox
For researchers utilizing 2-Methyl-2-undecene (CAS: 7396-38-5) , isomeric purity is the silent variable that often compromises reproducibility. Unlike simple alkanes, this trisubstituted alkene is prone to specific regioisomeric contamination—primarily 2-methyl-1-undecene —arising from the thermodynamic vs. kinetic control during synthesis (typically dehydration of 2-methyl-2-undecanol).
While "95% purity" on a label often refers to total volatile content, it frequently ignores the ratio of the target trisubstituted alkene to its terminal isomer. This guide compares the three primary analytical methodologies for quantifying this specific isomeric ratio, providing validated protocols to ensure your starting material meets the rigorous demands of drug development and catalytic research.
The Isomeric Landscape: What Are We Measuring?
To assess purity, one must first understand the contaminants. The synthesis of this compound generally proceeds via acid-catalyzed dehydration. This creates a competition between Zaitsev (thermodynamic) and Hofmann (kinetic) elimination.
-
Target (Zaitsev Product): this compound. Trisubstituted. Stable.
-
Primary Impurity (Hofmann Product): 2-Methyl-1-undecene. Terminal. Less stable, but kinetically favored under certain conditions.
-
Note: this compound does not exhibit E/Z (cis/trans) isomerism because the C2 carbon bears two identical methyl groups. This simplifies the analysis to regioisomer distinction.
Visualization: Synthesis & Impurity Genesis
The following diagram illustrates the mechanistic divergence that necessitates rigorous testing.
Figure 1: Mechanistic pathway showing the origin of the primary regioisomeric impurity.
Comparative Analysis of Analytical Methods
We evaluated three analytical approaches for distinguishing this compound from its terminal isomer.
Method A: Gas Chromatography (GC-FID/MS)
The Quantitative Workhorse
GC is the industry standard for purity, but it struggles with isomers of identical carbon counts and similar boiling points.
-
Performance: High resolution required. Standard non-polar columns (100% Dimethylpolysiloxane) separate primarily by boiling point.
-
BP (2-Me-1-undecene): ~212 °C[1]
-
BP (2-Me-2-undecene): ~213-214 °C (estimated)
-
Result: Poor peak separation on standard short columns.
-
-
Recommendation: Use a column with higher polarity (PEG/Wax) or specific shape selectivity.
Method B: Proton NMR ( H-NMR)
The Structural Validator
NMR provides the most definitive identification of the isomer ratio, though its limit of detection (LOD) is higher than GC.
-
Differentiation:
-
Target: One vinyl proton (triplet/quartet fine structure) at ~5.1 ppm .
-
Impurity: Two terminal vinyl protons at ~4.6–4.7 ppm .
-
-
Verdict: The gold standard for validating the identity of the main peak.
Method C: Argentation Chromatography (Ag-Ion)
The Separation Specialist
Silver ions (
-
Mechanism: Terminal alkenes (Impurity) bind strongly to
. Trisubstituted alkenes (Target) bind weakly. -
Verdict: The only method capable of physically separating the isomers for preparative purification or ultra-high-resolution analysis.
Summary Data Table
| Feature | GC-FID (Standard) | 1H-NMR (400 MHz+) | Ag-Ion HPLC/TLC |
| Primary Metric | Volatility / Polarity | Magnetic Environment | |
| Isomer Resolution | Low to Moderate | High (Distinct Shifts) | Excellent |
| Quantification | Area % (High Precision) | Molar Ratio (Moderate) | N/A (Separation only) |
| Sample Req. | < 1 mg | ~10-20 mg | Variable |
| Throughput | High (20 min/run) | Medium (10 min/run) | Low (Hours) |
| Best Use | Routine QC | Identity Confirmation | Purification/Trace Analysis |
Validated Experimental Protocols
Protocol 1: High-Resolution GC Analysis
Objective: Quantify the ratio of 2-methyl-1-undecene to this compound.
Instrument Setup:
-
Column: DB-WAX (Polyethylene Glycol) or equivalent. 30m x 0.25mm x 0.25µm.[3][4][5]
-
Reasoning: Polar phases interact differently with the accessible double bond of the terminal alkene vs. the shielded internal alkene, enhancing separation better than non-polar phases.
-
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Inlet: Split ratio 50:1, 250°C.
-
Detector: FID at 280°C.
Temperature Program:
-
Hold at 60°C for 2 min.
-
Ramp 10°C/min to 180°C.
-
Ramp 20°C/min to 240°C.
-
Hold 5 min.
Data Interpretation:
-
The terminal isomer (Impurity) typically elutes before the internal isomer (Target) on polar columns due to slightly lower boiling point and weaker van der Waals interactions relative to the stationary phase interaction.
-
Calculation: Isomeric Purity % = [Area(Target) / (Area(Target) + Area(Impurity))] × 100.
Protocol 2: Quantitative H-NMR
Objective: Verify structural identity and molar ratio.
Sample Prep:
-
Dissolve 20 mg of sample in 0.6 mL
(Chloroform-d). -
Ensure no acidic impurities remain (can shift peaks).
Acquisition Parameters:
-
Scans: 16 (minimum).
-
Relaxation Delay (d1): 5 seconds (Critical for accurate integration of protons with different relaxation times).
Integration Logic:
-
Region A (4.60 – 4.75 ppm): Integrate the multiplet. This corresponds to the 2 protons of the terminal alkene (
) in the impurity. -
Region B (5.05 – 5.15 ppm): Integrate the triplet/multiplet. This corresponds to the 1 proton of the trisubstituted alkene (
) in the target.
Calculation:
Analytical Decision Tree
Use this workflow to determine the appropriate testing tier for your sample.
Figure 2: Workflow for selecting the appropriate analytical method based on purity requirements.
Conclusion
For this compound, "purity" is a function of regio-selectivity. While GC-FID is sufficient for determining volatile purity, it often masks the presence of the 2-methyl-1-undecene isomer.
-
For Routine Checks: Rely on GC-FID with a Wax column .
-
For Critical Applications: You must validate the batch with
H-NMR to quantify the ratio of vinyl protons (5.1 ppm vs 4.7 ppm).
Failure to account for the terminal alkene impurity can lead to erroneous reaction rates in hydroboration or polymerization studies, as terminal alkenes react significantly faster than their trisubstituted counterparts.
References
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard text for NMR shifts of trisubstituted vs. terminal alkenes).
-
NIST Chemistry WebBook. 1-Undecene, 2-methyl- (Impurity Data). National Institute of Standards and Technology.[4][6] [Link]
-
Morris, L. J. "Separations of lipids by silver ion chromatography." Journal of Lipid Research, 1966. (Foundational text on Ag+ separation mechanisms). [Link]
-
Soják, L., et al. "Separation and identification of isomeric hydrocarbons by capillary gas chromatography."[7] Petroleum & Coal, 2004.[7] (Detailed review on GC stationary phases for alkene isomers). [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. 1-Undecene, 2-methyl- [webbook.nist.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
Personal protective equipment for handling 2-Methyl-2-undecene
Executive Summary: The Lipophilic Hazard
2-Methyl-2-undecene (C₁₂H₂₄) is a branched, long-chain alkene. While it lacks the extreme volatility of short-chain olefins (like butene), its safety profile is defined by its high lipophilicity .
The Core Risk: Unlike water-soluble reagents that wash off, this compound rapidly partitions into the lipid bilayer of the skin. This causes immediate "defatting" (extraction of natural oils), leading to dermatitis and increasing the permeability of the skin to other more toxic reagents dissolved in the matrix. Furthermore, as a hydrocarbon, it presents a severe aspiration hazard ; if swallowed or vomited, it can enter the lungs and cause chemical pneumonitis.
This guide moves beyond generic "wear gloves" advice to provide a permeation-based PPE strategy.
Physicochemical Risk Profile
Understanding the physical properties is the first step in selecting the correct engineering controls.
| Property | Value (Approx.) | Safety Implication |
| Physical State | Colorless Liquid | Fluid handling protocols apply (pipette/cannula). |
| Flash Point | >65°C (Est.) | Combustible. Requires grounding during transfer; avoid open flames. |
| Vapor Pressure | Low (<1 mmHg @ 20°C) | Inhalation risk is moderate but increases significantly if heated or aerosolized. |
| Solubility | Water: InsolubleOrganics: Soluble | Do not use water for initial skin decon; use soap/PEG or dry wipe first. |
| GHS Class | Aspiration Tox. 1Skin Irrit. 2 | Lung damage risk. Never pipette by mouth. |
Personal Protective Equipment (PPE) Matrix
The following matrix is based on degradation and permeation resistance data for aliphatic hydrocarbons.
Hand Protection: The "Double-Barrier" Standard
Standard disposable nitrile gloves (4 mil) degrade rapidly upon exposure to C10-C15 hydrocarbons.
| Contact Type | Primary Glove (Inner) | Secondary Glove (Outer) | Max Exposure Time |
| Incidental Splash | Nitrile (4 mil) | None | < 5 mins (Remove immediately upon splash) |
| Preparative/Transfer | Nitrile (4 mil) | Nitrile (8 mil) or Neoprene | 30 mins |
| Spill Cleanup | Laminate (Silver Shield®) | Heavy-duty Nitrile (15 mil) | > 4 Hours |
Expert Insight: For high-volume transfers (>1L), do not rely on thin nitrile. The alkene backbone swells the polymer matrix, reducing tactile sensitivity and barrier integrity. Use Viton® or heavy-gauge nitrile.
Eye & Body Protection[1][2][3]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the creeping nature of oily liquids.
-
Body: 100% Cotton or Nomex® Lab Coat. Avoid synthetic blends (polyester) which can melt into the skin if the combustible liquid ignites.
-
Respiratory: NIOSH-approved organic vapor (OV) cartridge respirator is required only if working outside a fume hood (e.g., spill cleanup).
Operational Workflow: Safe Handling Logic
The following diagram outlines the decision-making process for handling this compound, ensuring engineering controls are prioritized over PPE alone.
Figure 1: Decision logic for selecting transfer methods and PPE based on volume and engineering controls.
Step-by-Step Protocol: Anaerobic Transfer
Use this protocol to prevent static discharge and exposure during reaction setup.
Objective: Transfer 100 mL of this compound to a reaction flask.
-
Preparation:
-
Secure the reagent bottle and receiving flask.
-
Grounding: If using metal drums or large solvent cans, attach a grounding strap to prevent static ignition (C12 alkenes can generate static charge during flow).
-
Ventilation: Verify fume hood sash is at the working height.
-
-
PPE Donning:
-
Don inner nitrile gloves.
-
Don outer, chemically resistant gloves (8 mil nitrile or neoprene).
-
Adjust splash goggles.
-
-
The Transfer (Cannula Method):
-
Insert a long needle/cannula into the reagent bottle (under nitrogen/argon atmosphere if the reaction is sensitive, though the alkene itself is relatively stable).
-
Use positive inert gas pressure to push the liquid into the receiving vessel.
-
Why? Pouring creates splashing and exposes the liquid to air, increasing fire risk and vapor generation. Closed transfer is safer.
-
-
Post-Transfer Decontamination:
-
Wipe the cannula/needle exterior with a dry Kimwipe before removing it fully to prevent drips.
-
Place the wipe immediately into a solid waste container.
-
Rinse the cannula with acetone into a waste beaker.
-
Emergency & Disposal Procedures
Spill Response
-
Minor Spill (< 50 mL):
-
Alert nearby personnel.
-
Cover with an absorbent pad (polypropylene or vermiculite).
-
Wipe area with soap and water (detergent is necessary to solubilize the alkene).
-
-
Major Spill (> 50 mL or outside hood):
-
Evacuate the immediate area.
-
Eliminate ignition sources (turn off hot plates/stirrers).
-
Call EHS/Emergency Response.
-
First Aid
-
Skin Contact:
-
Do not scrub vigorously (this drives the chemical deeper).
-
Wash gently with plenty of soap and water for 15 minutes.
-
Apply a moisturizer after washing to replace lost skin oils.
-
-
Ingestion:
-
DO NOT INDUCE VOMITING. Vomiting increases the risk of aspiration into the lungs.
-
Seek immediate medical attention.[1]
-
Disposal
-
Classification: Non-halogenated organic solvent waste.
-
Segregation: Keep separate from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic polymerization or oxidation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549973, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
University of California, Berkeley (EH&S). Safe Storage of Hazardous Chemicals. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
